

Application Notes for a Representative Corticosteroid Competitive ELISA

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Compound of Interest		
Compound Name:	b-Cortolone	
Cat. No.:	B145583	Get Quote

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Introduction

Beta-cortolone is a significant metabolite of cortisol, a primary glucocorticoid hormone.[1] The quantification of **b-cortolone** can be a valuable tool for researchers in various fields, including endocrinology, metabolic disease, and immunology. This document provides a detailed protocol and representative validation data for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common method for the quantification of small molecules like corticosteroids. Although a specific commercial ELISA kit for **b-cortolone** was not identified, the following protocol is a representative example based on established kits for similar molecules like corticosterone and cortisol.

Assay Principle

This competitive ELISA is designed for the quantitative measurement of corticosteroid concentrations in various biological samples. The assay involves a microtiter plate pre-coated with an antibody. A known amount of enzyme-conjugated corticosteroid is added to the wells along with the standard or sample. The corticosteroid present in the sample competes with the enzyme-conjugated corticosteroid for binding to the antibody on the plate. After incubation, the unbound components are washed away. A substrate solution is then added, which reacts with the enzyme-conjugated corticosteroid that has bound to the antibody, resulting in a colorimetric signal. The intensity of the color is inversely proportional to the concentration of the corticosteroid in the sample. A standard curve is generated by plotting the absorbance values



of known concentrations of the corticosteroid, and this curve is used to determine the concentration in the unknown samples.

Sample Handling and Preparation

Proper sample collection, storage, and preparation are crucial for accurate results.

- Serum and Plasma: Collect blood and separate serum or plasma by centrifugation. Samples should be stored at -20°C or lower for long-term storage. Avoid repeated freeze-thaw cycles.
 [2]
- Saliva: Collect saliva and centrifuge to remove particulate matter. Store at -20°C or below.[2]
- Urine: Collect urine samples and store them at -20°C or lower.
- Fecal Extracts: Fecal samples should be dried and extracted with a solvent like 80% methanol. The extract is then evaporated and the residue is reconstituted in the assay buffer.
 [3]

Experimental Protocols Reagent Preparation

- Bring all reagents to room temperature before use.
- Wash Buffer: Dilute the concentrated wash buffer with deionized water to the final working concentration.
- Standard Curve: Prepare a series of standards by diluting the provided stock solution with the assay buffer to create a standard curve.
- Enzyme Conjugate: Dilute the concentrated enzyme conjugate with the appropriate buffer as per the kit instructions.

Assay Procedure

 Add a specific volume of standard or prepared sample to the appropriate wells of the microtiter plate.



- Add the diluted enzyme conjugate to each well.
- Add the specific antibody to each well.
- Seal the plate and incubate for the specified time at room temperature, often with shaking.
- Aspirate the contents of the wells and wash the plate multiple times with the prepared wash buffer.
- After the final wash, remove any remaining wash buffer by inverting the plate and tapping it on absorbent paper.
- Add the substrate solution to each well and incubate in the dark for a specified period to allow for color development.
- Stop the reaction by adding the stop solution to each well. The color will typically change from blue to yellow.
- Read the absorbance of each well on a microplate reader at the recommended wavelength (usually 450 nm).[2][4]

Data Analysis

- Calculate the average absorbance for each set of duplicate or triplicate standards and samples.
- Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis. A four-parameter logistic curve fit is often recommended.
- Determine the concentration of the corticosteroid in the samples by interpolating their mean absorbance values from the standard curve.
- Multiply the interpolated concentration by the dilution factor used for the sample preparation to obtain the final concentration.

Representative Validation Data



The following tables present typical validation data for a corticosteroid ELISA, demonstrating the performance characteristics of the assay.

Precision

Precision is determined by the coefficient of variation (%CV) of repeated measurements. Intraassay precision is the variation within a single assay, while inter-assay precision is the variation between different assays.

QC Low	QC High	
Intra-Assay %CV	4.65%	3.72%
Inter-Assay %CV	0.94%	4.48%
Table 1: Representative precision data for a corticosteroid ELISA.[5]		

Accuracy (Recovery)

Accuracy is assessed by spiking samples with a known concentration of the analyte and measuring the recovery.

Sample Matrix	Spiked Concentration	Measured Concentration	Recovery
Serum	10 ng/mL	9.8 ng/mL	98%
Urine	25 ng/mL	24.5 ng/mL	98%
Saliva	5 ng/mL	5.1 ng/mL	102%

Table 2:

Representative

accuracy (recovery)

data for a

corticosteroid ELISA.



Sensitivity and Detection Range

- Analytical Sensitivity: The lowest detectable concentration of the analyte that can be distinguished from the zero standard. A typical sensitivity for a corticosterone ELISA is around 18.6 pg/mL.[6]
- Assay Range: The range of concentrations over which the assay is linear and accurate. A
 representative range for a corticosterone ELISA is 78.125 10,000 pg/mL.[6]

Specificity (Cross-Reactivity)

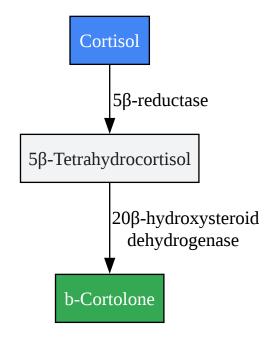
Specificity is the ability of the antibody to bind only to the target analyte. Cross-reactivity with related steroids should be minimal.

Compound	Cross-Reactivity
Corticosterone	100%
Progesterone	< 1%
Testosterone	< 0.1%
Estradiol	< 0.1%
beta-Cortolone	< 0.01%

Table 3: Representative cross-reactivity data for a corticosterone ELISA. Note the very low cross-reactivity with beta-Cortolone in this example.[1]

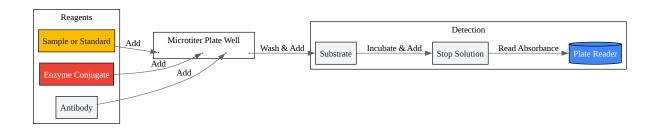
Visualizations





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Caption: Metabolic pathway of Cortisol to b-Cortolone.



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